molecular formula C12H16N2 B11904890 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine

Cat. No.: B11904890
M. Wt: 188.27 g/mol
InChI Key: OAQIQXOQHLLSQL-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by an indole ring substituted with two methyl groups at positions 1 and 5, and an ethanamine group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For instance, the reaction of 1,5-dimethyl-2-nitrobenzene with ethylamine under reducing conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may enhance or inhibit the production of certain cytokines in inflammatory pathways. The indole ring’s electron-rich nature allows it to participate in various biochemical interactions, influencing cellular processes .

Comparison with Similar Compounds

  • 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine
  • 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine
  • Indole-3-acetic acid

Comparison: Compared to other indole derivatives, 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern. The presence of methyl groups at positions 1 and 5 enhances its stability and reactivity. This compound’s unique structure allows it to interact differently with biological targets, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(1,5-dimethylindol-3-yl)ethanamine

InChI

InChI=1S/C12H16N2/c1-9-3-4-12-11(7-9)10(5-6-13)8-14(12)2/h3-4,7-8H,5-6,13H2,1-2H3

InChI Key

OAQIQXOQHLLSQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CCN)C

Origin of Product

United States

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